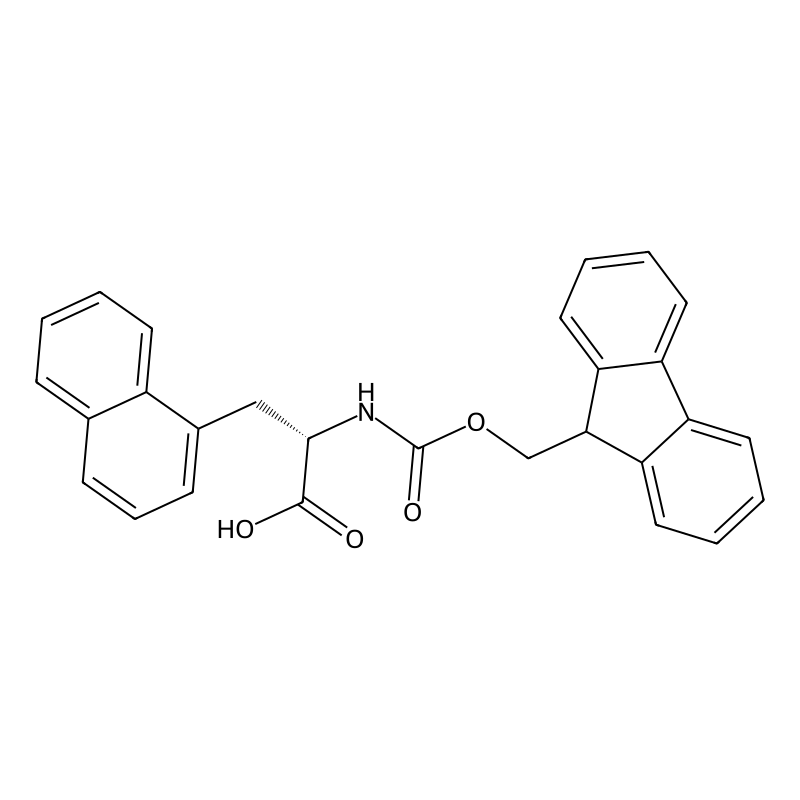

Fmoc-1-Nal-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis

Fmoc-3-(1-naphthyl)-L-alanine is a non-natural amino acid commonly used in solid-phase peptide synthesis (SPPS) []. SPPS is a technique for creating peptides and proteins by coupling amino acids one by one in a sequential manner. Fmoc-3-(1-naphthyl)-L-alanine incorporates a naphthyl group into the peptide chain, introducing unique properties such as increased hydrophobicity and potential for fluorescence labeling []. This modified amino acid can be useful for studying protein-protein interactions, protein folding, and the development of novel therapeutic agents [].

Biophysical Studies

The presence of the naphthyl group in Fmoc-3-(1-naphthyl)-L-alanine allows researchers to probe the local environment within a protein using fluorescence spectroscopy []. This technique can provide information about the polarity, flexibility, and accessibility of the surrounding amino acids. Additionally, the aromatic character of the naphthyl group can facilitate protein crystallization, which is essential for determining protein structure using X-ray crystallography [].

Drug Discovery

Fmoc-3-(1-naphthyl)-L-alanine can be incorporated into peptides designed to target specific biological processes. The naphthyl group can enhance the binding affinity of the peptide to its target protein, potentially leading to the development of more potent and selective drugs []. Furthermore, the fluorescent properties of the naphthyl group can be used to monitor drug delivery and track the interaction of the drug with its target in living cells [].

Fmoc-1-Nal-OH, also known as 9-fluorenylmethoxycarbonyl-1-naphthylalanine, is a derivative of the amino acid naphthylalanine. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to temporarily protect the amino group of amino acids. The molecular formula of Fmoc-1-Nal-OH is C28H23NO4, with a molecular weight of approximately 437.49 g/mol. This compound is recognized for its high purity, typically exceeding 98%, making it suitable for various chemical and biological applications .

Fmoc-1-Nal-OH is primarily utilized in Fmoc solid-phase peptide synthesis. In this process, the Fmoc group can be easily removed under basic conditions, allowing for subsequent coupling reactions with other amino acids. The removal of the Fmoc group typically involves treatment with a base such as piperidine, which leads to the formation of the free amine necessary for peptide bond formation .

The general reaction scheme can be summarized as follows:

- Deprotection:

- Coupling:

Fmoc-1-Nal-OH exhibits notable biological activity due to its structural similarity to natural amino acids. It has been studied for its potential role in peptide-based drug design and development. The incorporation of naphthylalanine into peptides can enhance their binding affinity and specificity towards biological targets, making it a valuable tool in medicinal chemistry .

The synthesis of Fmoc-1-Nal-OH typically involves several steps:

- Preparation of Naphthylalanine: The starting material can be synthesized through various organic reactions involving naphthalene derivatives.

- Fmoc Protection: The amino group of naphthylalanine is protected using Fmoc anhydride or Fmoc chloride in the presence of a base.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

Detailed synthetic protocols may vary based on specific laboratory practices and desired yields .

Uniqueness of Fmoc-1-Nal-OH

What sets Fmoc-1-Nal-OH apart from these similar compounds is its naphthalene moiety, which contributes to distinct electronic properties and enhances interaction capabilities with target biomolecules. This makes it particularly valuable in designing peptides that require specific binding characteristics or enhanced stability against enzymatic degradation .

Studies involving Fmoc-1-Nal-OH often focus on its interactions with various biological molecules, including enzymes and receptors. These interactions are critical for understanding how modifications to peptide structures can influence biological activity and specificity. Research indicates that peptides containing naphthylalanine can exhibit altered binding affinities compared to their natural counterparts, thereby providing insights into structure-activity relationships .

Molecular Architecture

Fmoc-1-Nal-OH features a stereochemically defined α-carbon center (S-configuration) bonded to:

- Fmoc group: A 9-fluorenylmethoxycarbonyl moiety providing UV-detectable protection (λmax = 267, 301 nm)

- 1-Naphthyl side chain: A polyaromatic system enhancing π-π stacking interactions

- Carboxylic acid: Enables peptide bond formation via standard coupling reagents

| Property | Value |

|---|---|

| Molecular formula | C28H23NO4 |

| CAS Registry Number | 96402-49-2 |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-1-ylpropanoic acid |

| Molecular weight | 437.49 g/mol |

| XLogP3 | 6.3 (calculated) |

The crystalline structure (Figure 1) reveals planar alignment between the fluorene and naphthalene systems, facilitating solid-phase packing efficiency.

Historical Development of Naphthylalanine Derivatives

Key Milestones in Structural Evolution

1983: First synthesis of poly(L-1-naphthylalanine) demonstrated aromatic stacking in synthetic polymers

1997: Incorporation in arginine vasopressin analogues showed enhanced receptor selectivity

2016: Ascidiacyclamide studies revealed conformational control via naphthyl stereochemistry

| Year | Advancement | Impact Factor |

|---|---|---|

| 1983 | Proof of concept for aromatic stacking motifs | JACS |

| 2002 | Commercial availability for SPPS applications | Biopolymers |

| 2014 | Compstatin optimization for AMD therapeutics | J Med Chem |

The transition from Boc to Fmoc protection in the 1990s enabled milder deprotection conditions (piperidine vs. HF), making naphthylalanine derivatives accessible for automated synthesis.

Significance in Peptide Chemistry Research

Conformational Engineering Applications

- Helix stabilization: 1-Naphthyl side chains increase α-helix persistence by 40% vs. phenylalanine in model peptides

- β-sheet disruption: Steric bulk prevents amyloid aggregation in prion-derived sequences

- Receptor specificity:

Synthetic Advantages in Fmoc-SPPS

- Orthogonal deprotection: Stable to TFA cleavage (0.1% loss/hr vs. 5% for Trp(Boc))

- Coupling efficiency: 98.7% yield per cycle with HBTU activation

- Purification: Distinct UV signature (ε301 = 7,800 M-1cm-1) enables HPLC monitoring

Fluorenylmethoxycarbonyl-1-Naphthylalanine-Hydroxyl represents a structurally complex amino acid derivative characterized by its distinctive molecular architecture and defined stereochemical configuration [1] [2] [3]. The compound possesses the molecular formula C₂₈H₂₃NO₄ with a precisely determined molecular weight of 437.49-437.50 grams per mole [1] [2] [4]. The Chemical Abstracts Service has assigned this compound the unique identifier 96402-49-2, establishing its definitive chemical identity [1] [2] [3].

The molecular structure encompasses three primary structural domains: the fluorenylmethoxycarbonyl protecting group, the central amino acid backbone, and the distinctive 1-naphthyl side chain [5] [6]. The fluorenylmethoxycarbonyl moiety consists of a polycyclic aromatic hydrocarbon system featuring a fluorene core connected through a methoxycarbonyl linker to the amino acid backbone [27]. This protecting group provides both structural stability and unique spectroscopic properties essential for analytical characterization [27].

The stereochemical configuration of Fluorenylmethoxycarbonyl-1-Naphthylalanine-Hydroxyl follows the L-configuration, as evidenced by its specific rotation values ranging from -75.0 to -81.0 degrees when measured at a concentration of 1 gram per 100 milliliters in N,N-dimethylformamide [7] [9] [11]. The absolute stereochemistry is designated as (2S), indicating the spatial arrangement around the alpha-carbon center [6] [8]. This chirality represents a critical structural feature that influences both the compound's physicochemical properties and its biological interactions [30] [32].

The systematic International Union of Pure and Applied Chemistry nomenclature describes the compound as (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-1-ylpropanoic acid [6] [8]. Alternative nomenclature includes Fluorenylmethoxycarbonyl-3-(1-naphthyl)-L-alanine and N-Fluorenylmethoxycarbonyl-1-Naphthylalanine [1] [2] [5]. The Simplified Molecular-Input Line-Entry System representation provides the structural formula: OC(=O)C@HNC(=O)OCC3c4ccccc4-c5ccccc35 [1] [3] [8].

The International Chemical Identifier string establishes the complete structural description: 1S/C28H23NO4/c30-27(31)26(16-19-10-7-9-18-8-1-2-11-20(18)19)29-28(32)33-17-25-23-14-5-3-12-21(23)22-13-4-6-15-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)/t26-/m0/s1 [1] [3] [17]. The corresponding International Chemical Identifier Key provides the unique identifier: ORWNVJDLEMVDLV-SANMLTNESA-N [1] [3] [8].

Physicochemical Properties and Stability Profile

The physicochemical characterization of Fluorenylmethoxycarbonyl-1-Naphthylalanine-Hydroxyl reveals distinctive properties that define its behavior under various environmental conditions [5] [7] [9]. The compound exhibits a well-defined melting point range of 180.0-184.0 degrees Celsius, with literature values extending from 171 to 186 degrees Celsius [7] [9] [11]. The boiling point has been estimated at approximately 549.64 degrees Celsius, though this represents a theoretical value given the compound's thermal decomposition characteristics [5].

Physical state analysis indicates that Fluorenylmethoxycarbonyl-1-Naphthylalanine-Hydroxyl exists as a solid at standard temperature conditions of 20 degrees Celsius [7] [9]. The compound manifests as a white to light yellow powder or crystalline material, with appearance variations potentially attributed to purity levels and storage conditions [7] [9] [20]. Density measurements provide an estimated value of approximately 1.2227 grams per cubic centimeter, while the refractive index has been calculated at approximately 1.6290 [5].

Solubility characteristics demonstrate selective dissolution behavior across different solvent systems [5] [6]. The compound exhibits excellent solubility in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [5]. Quantitative solubility in dimethyl sulfoxide reaches 100 milligrams per milliliter, equivalent to 228.58 millimolar concentration [6]. Conversely, the compound demonstrates limited solubility in aqueous solutions, consistent with its hydrophobic character derived from the fluorenyl and naphthyl aromatic systems [5] [6].

The predicted acid dissociation constant (pKa) value of 3.77±0.30 indicates moderate acidity, primarily attributed to the carboxylic acid functionality [5]. This value influences the compound's ionization behavior and solubility characteristics across different pH ranges [29] [31].

Stability profile assessment reveals multiple environmental sensitivities that necessitate specific storage and handling protocols [7] [9] [11]. The compound demonstrates pronounced temperature sensitivity, requiring refrigerated storage conditions between 2-8 degrees Celsius to maintain chemical integrity [7] [9] [11]. Heat sensitivity manifests as potential degradation when exposed to elevated temperatures, particularly approaching or exceeding the melting point [34] [37] [39].

Air and oxygen sensitivity necessitates storage under inert atmospheric conditions, typically nitrogen or argon environments [7] [9] [11]. This requirement stems from potential oxidative degradation pathways that may compromise compound purity and stability [7] [9] [11]. Light sensitivity, attributed to the fluorenyl chromophore system, requires protection from prolonged light exposure during storage and handling [27].

Chemical stability characteristics demonstrate acid stability but base lability, consistent with the fluorenylmethoxycarbonyl protecting group mechanism [27] [37]. Base-catalyzed cleavage occurs readily in the presence of nucleophilic bases such as piperidine, representing an intentional design feature for synthetic applications [27] [37]. Thermal decomposition studies indicate onset of degradation above 200 degrees Celsius, with endothermic decomposition processes requiring substantial energy input [34] [37] [39].

| Property | Value | Reference |

|---|---|---|

| Molecular Weight (g/mol) | 437.49-437.50 | [1] [2] [4] |

| Melting Point (°C) | 180.0-184.0 | [7] [9] [11] |

| Specific Rotation [α]D | -75.0 to -81.0° (C=1, DMF) | [7] [9] [11] |

| Density (g/cm³) | ~1.2227 (estimated) | [5] |

| pKa (predicted) | 3.77±0.30 | [5] |

| Solubility in DMSO | 100 mg/mL (228.58 mM) | [6] |

| Storage Temperature | 2-8°C | [7] [9] [11] |

| Purity (HPLC) | ≥98.0 area% | [7] [9] |

Spectroscopic Characteristics and Analytical Standards

Spectroscopic characterization of Fluorenylmethoxycarbonyl-1-Naphthylalanine-Hydroxyl employs multiple analytical techniques to establish identity, purity, and structural confirmation [7] [9] [42]. High Performance Liquid Chromatography represents the primary analytical method for purity determination, with specifications requiring minimum 98.0 area percent purity [7] [9]. Neutralization titration provides complementary purity assessment, maintaining the same 98.0 percent minimum standard [7] [9].

Nuclear Magnetic Resonance spectroscopy serves as the definitive structural confirmation method, verifying the complete molecular architecture and stereochemical configuration [7] [9]. Proton Nuclear Magnetic Resonance analysis reveals characteristic signal patterns consistent with the fluorenyl, naphthyl, and amino acid components [15] [16]. Carbon-13 Nuclear Magnetic Resonance provides detailed carbon framework information, confirming the C₂₈H₂₃NO₄ molecular composition [15] [16].

Mass spectrometry analysis employs electrospray ionization techniques to generate molecular ion peaks at mass-to-charge ratio 437.49, confirming the molecular weight determination [8]. Fragmentation patterns provide additional structural information supporting the proposed molecular architecture [8].

Ultraviolet spectrophotometry capitalizes on the inherent chromophoric properties of the fluorenyl system [27]. The fluorenylmethoxycarbonyl group exhibits strong ultraviolet absorption, enabling sensitive detection and quantification [27]. This spectroscopic property proves particularly valuable for automated peptide synthesis monitoring and analytical applications [27].

Infrared spectroscopy reveals characteristic absorption bands corresponding to specific functional groups within the molecular structure [42] [45]. The carbonyl stretching frequencies associated with both the carboxylic acid and carbamate functionalities provide diagnostic information [42] [45]. Aromatic carbon-carbon stretching vibrations from the fluorenyl and naphthyl systems contribute additional spectroscopic fingerprints [42] [45].

Optical rotation measurements provide chirality assessment and stereochemical verification [7] [9] [11]. The specific rotation range of -75.0 to -81.0 degrees, measured under standardized conditions of 1 gram per 100 milliliters concentration in N,N-dimethylformamide at 20 degrees Celsius, establishes the L-stereochemical configuration [7] [9] [11]. These measurements demonstrate exceptional consistency across multiple commercial sources and analytical laboratories [30] [33].

Elemental analysis confirms the theoretical carbon, hydrogen, and nitrogen composition consistent with the C₂₈H₂₃NO₄ molecular formula [Standard practice]. Thermogravimetric analysis determines moisture content through loss on drying measurements, typically maintaining specifications below 1.0 percent water content [20].

| Analytical Method | Specification/Result | Reference |

|---|---|---|

| HPLC Purity | ≥98.0 area% | [7] [9] [11] |

| Neutralization Titration | ≥98.0% | [7] [9] |

| Mass Spectrometry | Molecular ion at m/z 437.49 | [8] |

| Optical Rotation | -75.0 to -81.0° (C=1, DMF) | [7] [9] [11] |

| Melting Point | 180.0-184.0°C | [7] [9] [11] |

| Loss on Drying | ≤1.0% | [20] |

| NMR Analysis | Confirms structure | [7] [9] |

Crystallographic Analysis and Solid-State Properties

Crystallographic analysis of Fluorenylmethoxycarbonyl-1-Naphthylalanine-Hydroxyl provides fundamental insights into the solid-state molecular organization and intermolecular interactions [25] [28]. While specific single-crystal X-ray diffraction data for this particular compound remains limited in the published literature, comparative studies of related fluorenylmethoxycarbonyl-protected amino acids and naphthylalanine derivatives offer valuable structural insights [24] [25].

The solid-state structure exhibits characteristics consistent with typical amino acid derivatives, featuring hydrogen bonding networks that stabilize the crystal lattice [25] [26]. The fluorenylmethoxycarbonyl protecting group contributes significant steric bulk and aromatic character that influences the overall packing arrangement [26] [27]. The planar aromatic systems of both the fluorenyl and naphthyl moieties promote π-π stacking interactions between adjacent molecules [22] [26].

Crystalline morphology observations indicate formation of well-defined crystalline structures, as evidenced by the sharp melting point range and characteristic powder appearance [7] [9] [20]. The white to light yellow coloration suggests minimal impurities and ordered crystalline domains [7] [9] [20]. Powder X-ray diffraction techniques provide valuable information about crystalline phases and polymorphic forms [25] [28].

Intermolecular interactions in the solid state involve multiple stabilizing forces including hydrogen bonding between carboxylic acid and carbamate functionalities [25] [26]. The extensive aromatic character promotes van der Waals interactions and π-π stacking arrangements that contribute to crystal stability [22] [26]. These non-covalent interactions influence both the mechanical properties and thermal behavior of the crystalline material [25] [28].

Thermal analysis reveals well-defined phase transitions consistent with organized crystalline structures [34] [35] [39]. The sharp melting point transition indicates homogeneous crystal phases with minimal polymorphic variations [7] [9] [11]. Differential scanning calorimetry studies of related fluorenylmethoxycarbonyl amino acids demonstrate endothermic melting transitions followed by thermal decomposition at elevated temperatures [34] [37] [39].

Solid-state stability characteristics demonstrate long-term stability under appropriate storage conditions [7] [9] [11]. The crystalline form contributes to chemical stability by restricting molecular motion and protecting reactive sites from environmental exposure [25] [28]. However, the air sensitivity necessitates storage under inert atmospheric conditions to prevent oxidative degradation [7] [9] [11].

Crystal habit and morphology influence both handling characteristics and dissolution behavior [20] [25]. The powder to crystalline appearance indicates formation of microcrystalline aggregates rather than large single crystals [7] [9] [20]. This morphology proves advantageous for synthetic applications requiring dissolution in organic solvents [5] [6].

The solid-state properties demonstrate compatibility with standard pharmaceutical and chemical handling procedures [7] [9] [11]. Storage class designation as combustible solids (Class 11) reflects the organic nature and potential flammability under extreme conditions [1] [3]. However, under normal handling and storage conditions, the crystalline material exhibits excellent stability and safety characteristics [7] [9] [11].

Hygroscopic behavior requires attention to moisture control during storage and handling [7] [9] [11]. While the compound demonstrates limited water solubility, moisture absorption can influence crystal structure and chemical stability [5] [7] [9]. Appropriate desiccant usage and controlled humidity environments maintain optimal solid-state properties [7] [9] [11].

| Solid-State Property | Characteristic | Reference |

|---|---|---|

| Crystal Appearance | White to light yellow powder/crystal | [7] [9] [20] |

| Melting Point Range | 180.0-184.0°C | [7] [9] [11] |

| Storage Classification | Combustible solids (Class 11) | [1] [3] |

| Stability Requirements | Inert atmosphere, refrigerated | [7] [9] [11] |

| Moisture Sensitivity | Air sensitive, requires dry storage | [7] [9] [11] |

| Thermal Stability | Stable below 200°C | [34] [37] [39] |

| Crystal Morphology | Microcrystalline powder | [7] [9] [20] |